![molecular formula C23H42ClN B3428537 Benzyldimethyltetradecylammonium chloride CAS No. 68391-01-5](/img/structure/B3428537.png)
Benzyldimethyltetradecylammonium chloride
Overview
Description
Benzyldimethyltetradecylammonium chloride is a quaternary ammonium salt consisting of a positively charged N-benzyl-N,N-dimethyltetradecyl-1-amine cation and a negatively charged chloride anion . It is a cationic surfactant and is utilized as a phase transfer catalyst in organic reactions .
Molecular Structure Analysis
The molecular formula of Benzyldimethyltetradecylammonium chloride is C23H42ClN, and its molecular weight is 368.05 . It is used as an ion association reagent for extraction photometric analysis and as a sensitizer in photometric determination of metals .Chemical Reactions Analysis
Benzyldimethyltetradecylammonium chloride is utilized as a phase transfer catalyst in organic reactions . The kinetics, thermodynamics, and reaction mechanism of biosorption of this compound onto activated sludge have been studied .Physical And Chemical Properties Analysis
Benzyldimethyltetradecylammonium chloride appears as a white to almost white powder or crystalline substance . It is combustible at high temperatures and may produce corrosive and/or toxic fumes when heated to decomposition .Scientific Research Applications
Phase Transfer Catalyst
Benzyldimethyltetradecylammonium chloride (BTDACl) is a quaternary ammonium compound and a cationic surfactant . It is utilized as a phase transfer catalyst in organic reactions .
Spectrophotometric Determination of Cobalt (II)
This compound may be used in the spectrophotometric determination of cobalt (II) .
Preparation of Mixed Micelle
It can be used in the preparation of mixed micelle with tetradecyltrimethylammonium (TTAB) and tetradecyltriphenylphosphonium bromides .
Preparation of Modified Analcime Zeolite
Benzyldimethyltetradecylammonium chloride can be used in the preparation of modified analcime zeolite, which is used in the trace determination of cadmium .
Synthesis of Triazine Containing Fluoropolymer
This compound can be used as a phase transfer catalyst in the synthesis of triazine containing fluoropolymer with linear dielectric properties .
Topical Ophthalmic Drug Delivery
Myristalkonium chloride is extensively used as an antimicrobial preservative in many ophthalmic and parenteral formulations . It has been used in the development of cationic oil-in-water nanoemulsions for topical ophthalmic drug delivery .
Bio-Imaging and Drug-Delivery Applications
Myristalkonium chloride has been used in the development of a stable nanovesicle platform, known as Quatsomes, for bio-imaging and drug-delivery applications .
8. Protection and Restoration of Healthy Tear Film and Corneal Epithelium The cationic oil-in-water nanoemulsion technology, which uses Benzyldimethyltetradecylammonium chloride, has shown unexpected benefits for the protection and restoration of a healthy tear film and corneal epithelium .
Safety And Hazards
properties
IUPAC Name |
benzyl-dimethyl-tetradecylazanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H42N.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-18-21-24(2,3)22-23-19-16-15-17-20-23;/h15-17,19-20H,4-14,18,21-22H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBHHZMJRVXXQK-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H42ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
16287-71-1 (Parent) | |
Record name | Miristalkonium chloride [INN:BAN] | |
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DSSTOX Substance ID |
DTXSID6036384 | |
Record name | Tetradecyldimethylbenzylammonium chloride | |
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Molecular Weight |
368.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, White solid; [HSDB] White powder; [MSDSonline], Solid; [EPA ChAMP: Initial Risk-Based Prioritization Document] | |
Record name | Benzenemethanaminium, N,N-dimethyl-N-tetradecyl-, chloride (1:1) | |
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Record name | Quaternary ammonium compounds, benzyl-C12-18-alkyldimethyl, chlorides | |
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Record name | Quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides | |
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Record name | Miristalkonium chloride | |
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Record name | Alkyl (C12-16) dimethylbenzylammonium chloride | |
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Solubility |
Solubility in water: >1,000 mg/L /Alkyl(C=10-14) benzyldimethylammonium chloride/ | |
Record name | TETRADECYLBENZYLDIMETHYLAMMONIUM CHLORIDE | |
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Product Name |
Benzyldimethyltetradecylammonium chloride | |
Color/Form |
Free-flowing powder, White crystalline powder | |
CAS RN |
139-08-2, 68391-01-5, 68424-85-1 | |
Record name | Benzyldimethyltetradecylammonium chloride | |
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Record name | Miristalkonium chloride [INN:BAN] | |
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Record name | N-Alkyl dimethyl benzyl ammonium chloride (C12-C18) | |
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Record name | Quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides | |
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Record name | N-Alkyl dimethyl benzyl ammonium chloride (C12-C18) | |
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Record name | Benzenemethanaminium, N,N-dimethyl-N-tetradecyl-, chloride (1:1) | |
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Record name | Quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides | |
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Record name | Tetradecyldimethylbenzylammonium chloride | |
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Record name | Miristalkonium chloride | |
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Record name | MYRISTALKONIUM CHLORIDE | |
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Record name | TETRADECYLBENZYLDIMETHYLAMMONIUM CHLORIDE | |
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Melting Point |
60-61 °C | |
Record name | TETRADECYLBENZYLDIMETHYLAMMONIUM CHLORIDE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action for Benzyldimethyltetradecylammonium chloride's antimicrobial activity?
A1: Benzyldimethyltetradecylammonium chloride (Myristalkonium chloride), a quaternary ammonium compound (QAC), disrupts bacterial cell membranes. [] This disruption leads to cell leakage and ultimately cell death. []
Q2: Are there variations in Benzyldimethyltetradecylammonium chloride's efficacy against different bacterial species?
A2: Yes, Benzyldimethyltetradecylammonium chloride demonstrates varying levels of effectiveness against different bacterial species. For instance, research indicates a shift towards higher susceptibility to Benzyldimethyltetradecylammonium chloride in Campylobacter coli strains isolated in 2015 compared to strains from 1998–1999. []
Q3: Can Benzyldimethyltetradecylammonium chloride be used to modify the properties of clay minerals?
A4: Yes, Benzyldimethyltetradecylammonium chloride has been successfully used to modify Na+ montmorillonite. [] The modification process involves intercalation and/or exfoliation of the clay layers with Benzyldimethyltetradecylammonium chloride, leading to altered physical and chemical properties of the clay. []
Q4: What is the role of Benzyldimethyltetradecylammonium chloride in the synthesis of 2,3-epoxy-1-phenyl-3-aryl-1-propanones?
A5: Benzyldimethyltetradecylammonium chloride serves as a phase-transfer catalyst in the epoxidation of 1-phenyl-3-aryl-2-propen-1-ones to yield 2,3-epoxy-1-phenyl-3-aryl-1-propanones. [] This reaction uses 30% aqueous hydrogen peroxide and is facilitated by ultrasound irradiation. []
Q5: How effective is Benzyldimethyltetradecylammonium chloride in removing trace amounts of zinc from aqueous solutions?
A6: When used to modify clinoptilolite, Benzyldimethyltetradecylammonium chloride enhances the material's ability to remove zinc ions from aqueous solutions. [] This modification enables the quantitative removal of zinc within a specific pH range (3.3–4.5) using a continuous flow method. []
Q6: Can Benzyldimethyltetradecylammonium chloride be used to create an animal model for achalasia?
A7: Yes, injecting Benzyldimethyltetradecylammonium chloride into the lower esophageal sphincter of animals like cats and opossums creates a model mimicking the characteristics of achalasia. [, , ] This model aids in understanding the disease mechanism and developing potential treatments.
Q7: What are the histological changes observed in the lower esophageal sphincter of animals treated with Benzyldimethyltetradecylammonium chloride?
A8: Animals treated with Benzyldimethyltetradecylammonium chloride exhibit a marked absence of myenteric neurons in the lower esophageal sphincter. [] This loss of neurons, particularly those expressing nitric oxide synthase, contributes to the development of achalasia-like symptoms. [, ]
Q8: How does Benzyldimethyltetradecylammonium chloride affect acetylcholine esterase (AChE) activity in the lower esophageal sphincter?
A9: Following Benzyldimethyltetradecylammonium chloride treatment, there is an increase in the number of nerve bundles that do not stain positively for AChE in the lower esophageal sphincter. [] This observation suggests a potential alteration in cholinergic neurotransmission within this region.
Q9: What is the impact of Benzyldimethyltetradecylammonium chloride on smooth muscle cell proliferation in the rat jejunum?
A10: Applying Benzyldimethyltetradecylammonium chloride to the rat jejunum induces smooth muscle cell proliferation. [, ] This proliferation is a compensatory response to the initial destruction of muscle and nerve tissue caused by Benzyldimethyltetradecylammonium chloride application. [, ]
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